molecular formula C10H14Cl2N2O3 B1193288 OV-potentiator-28

OV-potentiator-28

Cat. No.: B1193288
M. Wt: 281.13
InChI Key: ODFQNVLUQFTGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, such compounds are evaluated for their pharmacological properties, including binding affinity, bioavailability, and safety profiles.

Properties

Molecular Formula

C10H14Cl2N2O3

Molecular Weight

281.13

IUPAC Name

3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

InChI

InChI=1S/C10H14Cl2N2O3/c11-7-8(12)10(16)14(9(7)15)2-1-13-3-5-17-6-4-13/h9,15H,1-6H2

InChI Key

ODFQNVLUQFTGEI-UHFFFAOYSA-N

SMILES

O=C1N(CCN2CCOCC2)C(O)C(Cl)=C1Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OV-potentiator-28;  OV potentiator 28;  OVpotentiator28; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data on "OV-potentiator-28," the comparison framework must align with standardized practices for chemical compound analysis outlined in the evidence:

2.1 Structural and Functional Similarity
  • Structural analogs : Compounds sharing core functional groups or scaffolds (e.g., metal substitutions, side-chain variations) are typically compared. For example, emphasizes identifying compounds with structural or functional similarities .
  • Functional analogs : Compounds targeting the same biological pathway or therapeutic outcome (e.g., enzyme inhibitors, receptor agonists).
2.2 Key Metrics for Comparison

Per academic guidelines, comparisons should include:

  • Physicochemical properties : Solubility, stability, and partition coefficients (logP).
  • Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME).
  • Efficacy and Safety : IC50 values, therapeutic indices, and toxicity profiles.

Example Table (hypothetical due to lack of evidence):

Compound Target Affinity (IC50, nM) Half-life (h) LogP Toxicity (LD50, mg/kg)
This compound 10.2 ± 1.5 6.8 2.3 450
Compound A 15.7 ± 2.1 4.2 3.1 320
Compound B 8.9 ± 0.9 9.1 1.8 620
2.3 Methodological Considerations
  • Experimental Reproducibility : Per CONSORT-EHEALTH guidelines, interventions must specify version control, dynamic components, and human involvement levels .
  • Supporting Information : Detailed synthesis protocols, spectral data (NMR, HRMS), and crystallographic information should be archived as Supporting Information .

Research Findings and Limitations

  • Critical Gaps: The evidence lacks chemical data, precluding a direct comparison.
  • Generalizability : Transfer learning frameworks (e.g., T5 ) stress adaptability across tasks, analogous to repurposing compounds for new therapeutic indications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OV-potentiator-28
Reactant of Route 2
Reactant of Route 2
OV-potentiator-28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.